molecular formula C12H13N5O4 B1212832 1,N<sup>6</sup>-Éthénoadénosine CAS No. 39007-51-7

1,N6-Éthénoadénosine

Numéro de catalogue: B1212832
Numéro CAS: 39007-51-7
Poids moléculaire: 291.26 g/mol
Clé InChI: LRPBXXZUPUBCAP-WOUKDFQISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,N6-Ethenoadenosine is a modified nucleoside analog that features an additional fused heterocyclic ring of the “etheno” type. This compound is derived from adenosine, a nucleoside that plays a crucial role in various biological processes. The modification involves the addition of an etheno group, which significantly alters its chemical and biological properties .

Applications De Recherche Scientifique

Formation and Mutagenicity

1,N6-Ethenoadenosine is primarily formed through the reaction of adenine with reactive metabolites such as vinyl chloride and lipid peroxidation products. This compound can lead to mutagenic effects when incorporated into nucleic acids. Studies have demonstrated that 1,N6-εA can induce frameshift mutations during translesion synthesis (TLS), mediated by human DNA polymerase η. This process can result in genomic instability due to the preferential incorporation of deoxypurines opposite the damaged site .

Key Findings:

  • Translesion Synthesis : The damaged ribonucleotide 1,N6-εA is recognized by DNA polymerases, which may incorporate incorrect nucleotides during replication, leading to mutations .
  • Mutagenicity Indicators : Research indicates that exposure to vinyl chloride results in increased levels of 1,N6-εA in hepatic RNA, correlating with enhanced mutagenicity and tumor induction in murine models .

Cellular Responses and Repair Mechanisms

The presence of 1,N6-ethenoadenosine within DNA can provoke cellular stress responses. Cells utilize various repair mechanisms to address such lesions, although the efficiency of these processes can vary significantly between bacterial and mammalian systems.

Repair Mechanisms:

  • RNase H2 Activity : This enzyme recognizes 1,N6-εA but exhibits limited incision activity across from this lesion, allowing it to persist and potentially cause further mutations .
  • Reverse Transcription : Human DNA polymerase η has been shown to function as a reverse transcriptase in the presence of 1,N6-εA, preferentially incorporating deoxynucleotides opposite the lesion .

Fluorescent Analog Applications

The synthesis of 1,N6-ethenoadenosine triphosphate (ε-ATP) has opened new avenues for research. This fluorescent analog allows for real-time monitoring of ATP dynamics in cellular processes.

Applications:

  • Fluorescence Studies : ε-ATP exhibits unique fluorescence properties that can be used to study nucleotide interactions and cellular ATP levels under various conditions .
  • Biochemical Assays : The fluorescent nature of ε-ATP makes it a valuable tool for investigating metabolic pathways and enzyme activities, providing insights into cellular energy dynamics .

Case Study 1: Mutagenicity Assessment

In a study examining the mutagenic potential of 1,N6-ethenoadenosine formed from vinyl chloride exposure, researchers found a significant increase in tumor incidence in mouse models. The study highlighted the correlation between 1,N6-εA levels in RNA and the induction of specific mutations associated with liver cancer .

Case Study 2: Cellular Repair Mechanisms

Research investigating the repair pathways activated by 1,N6-ethenoadenosine revealed that while bacterial cells effectively excised this lesion, mammalian cells demonstrated a slower response, leading to higher mutation rates. This difference underscores the importance of understanding species-specific repair mechanisms when assessing the risks associated with environmental exposures .

Analyse Biochimique

Biochemical Properties

1,N6-Ethenoadenosine plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair mechanisms. It interacts with various enzymes and proteins, including DNA polymerases and glycosylases. For instance, 1,N6-Ethenoadenosine is recognized and excised by the enzyme AlkB in Escherichia coli, which repairs the DNA by removing the adduct . Additionally, it has been shown to interact with protein kinase systems, although no significant biological difference was observed between cyclic adenosine 3’,5’-monophosphate and its fluorescent analog, 1,N6-Ethenoadenosine cyclic 3’,5’-monophosphate .

Cellular Effects

1,N6-Ethenoadenosine has profound effects on cellular processes, particularly in terms of genomic stability. It can promote replication stress and genomic instability by generating extensive frameshifts during translesion synthesis, mediated by human DNA polymerase . This can lead to mutagenic potential and alter the reading frame in mRNA transcripts, contributing to genomic instability . Furthermore, 1,N6-Ethenoadenosine has been implicated in various diseases due to its ability to diminish genome integrity .

Molecular Mechanism

At the molecular level, 1,N6-Ethenoadenosine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can act as a reverse transcriptase in the presence of damaged ribonucleotides, favoring the addition of deoxypurines opposite the adduct . The compound is also recognized by RNase H2, although it has limited incision activity across the lesion, leading to the persistence of the DNA adduct . This persistence can result in mutagenic outcomes and genomic instability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,N6-Ethenoadenosine can change over time. Studies have shown that the compound can generate extensive frameshifts during translesion synthesis, leading to genomic instability . The stability and degradation of 1,N6-Ethenoadenosine in DNA can influence its long-term effects on cellular function. For example, the persistence of the adduct in DNA can lead to prolonged genomic instability and potential mutagenic outcomes .

Dosage Effects in Animal Models

The effects of 1,N6-Ethenoadenosine vary with different dosages in animal models. High doses of the compound have been associated with increased mutagenic potential and genomic instability . In Escherichia coli, 1,N6-Ethenoadenosine was found to be highly mutagenic, causing predominantly A→T transversion mutations . These findings suggest that the compound’s effects are dose-dependent, with higher doses leading to more pronounced adverse effects.

Metabolic Pathways

1,N6-Ethenoadenosine is involved in metabolic pathways related to DNA repair and damage. It is generated endogenously by lipid peroxidation and exogenously by exposure to environmental carcinogens . The compound is recognized and excised by DNA glycosylases, such as AlkB in Escherichia coli, which play a crucial role in repairing the DNA adduct . The metabolism of 1,N6-Ethenoadenosine involves its recognition and removal by specific enzymes, contributing to the maintenance of genomic stability.

Transport and Distribution

Within cells and tissues, 1,N6-Ethenoadenosine is transported and distributed through various mechanisms. It can be recognized by specific transporters and binding proteins that facilitate its localization and accumulation in certain cellular compartments . The compound’s distribution within cells can influence its activity and function, particularly in the context of DNA damage and repair processes.

Subcellular Localization

1,N6-Ethenoadenosine exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its role in DNA damage and repair mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine can be synthesized through the reaction of adenosine with α-halocarbonyl compounds. The process involves the formation of an additional five-membered ring of the imidazole type. This reaction typically requires the presence of bifunctional reagents such as chloroacetaldehyde .

Industrial Production Methods: While specific industrial production methods for 1,N6-Ethenoadenosine are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1,N6-Ethenoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethenoadenosine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler adenosine analogs .

Comparaison Avec Des Composés Similaires

  • 1,N4-Ethenocytidine
  • 1,N2-Ethenoguanosine
  • N2,3-Ethenoguanosine

Comparison: 1,N6-Ethenoadenosine is unique due to its specific modification at the N6 position of adenosine, which imparts distinct chemical and biological properties. Compared to other etheno derivatives, it exhibits different fluorescence characteristics and mutagenic potential, making it particularly useful in specific research applications .

Activité Biologique

1,N6-Ethenoadenosine (εA) is a significant DNA lesion that arises from the reaction of adenine with various electrophiles, particularly vinyl chloride and lipid peroxidation products. Its biological activity is critical in understanding mutagenesis, DNA repair mechanisms, and its implications in cancer and other diseases. This article synthesizes current research findings, including case studies and analytical data, to provide a comprehensive overview of εA's biological activity.

Formation and Properties of 1,N6-Ethenoadenosine

1,N6-Ethenoadenosine is formed through the alkylation of adenine, leading to a modification that alters its base pairing properties. This modification can result in miscoding during DNA replication, primarily causing A→T transversions along with A→G and A→C mutations. The mutagenic potential of εA has been linked to hotspots for p53 mutations in various cancers, indicating its role in genomic instability .

Table 1: Formation Pathways of 1,N6-Ethenoadenosine

SourceMechanismReference
Vinyl ChlorideDirect alkylation of adenine
Lipid Peroxidation ProductsReaction with reactive aldehydes
Metabolic ActivationEpoxide formation

Mutagenesis and Cancer

The mutagenic effects of εA are particularly concerning due to their association with cancer development. Studies have shown that cells exposed to εA exhibit increased mutation rates, which can lead to oncogenic transformations. For example, research indicated that εA lesions contribute significantly to mutations in genes associated with tumor suppressor functions, such as p53 .

Repair Mechanisms

Cells possess several mechanisms to repair DNA lesions like εA. The primary pathways include:

  • Base Excision Repair (BER) : This pathway recognizes and removes damaged bases, including εA. It involves the action of glycosylases that specifically target modified nucleotides.
  • Direct Reversal Repair (DRR) : Some enzymes can directly reverse the modifications caused by εA without excising the base.

Research has demonstrated that while BER is effective against εA, the efficiency can vary among different cell types, influencing overall genomic stability .

Case Studies

Several studies have explored the impact of εA on cellular processes:

  • Impact on Translesion Synthesis : A study showed that human DNA polymerase η (hpol η) preferentially incorporates dATP opposite εA during translesion synthesis, which can lead to frameshift mutations. This process highlights the enzyme's dual role as both a DNA polymerase and a reverse transcriptase under conditions where εA is present .
  • In Vivo Studies : Research involving animal models exposed to vinyl chloride demonstrated altered protein synthesis patterns due to RNA modifications by εA. These alterations were linked to changes in mRNA translation fidelity, resulting in the production of aberrant proteins .

Table 2: Summary of Case Studies on 1,N6-Ethenoadenosine

Study TypeFindingsReference
In VitroIncreased frameshifts during TLS
In VivoAltered protein synthesis in VC-exposed animals
Enzyme Activityhpol η acts as a reverse transcriptase

Propriétés

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPBXXZUPUBCAP-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959846
Record name 3-Pentofuranosyl-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39007-51-7
Record name 1,N(6)-Ethenoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039007517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentofuranosyl-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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